molecular formula C17H17BrN2O2 B3866842 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide

2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide

Cat. No. B3866842
M. Wt: 361.2 g/mol
InChI Key: NRPCFAGZRKPODT-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide, also known as BDAH, is a chemical compound that has been extensively studied for its potential use in scientific research. BDAH belongs to the class of hydrazide derivatives and has been found to have various biochemical and physiological effects.

Scientific Research Applications

2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide has been studied for its potential use in various scientific research applications. One of the most promising applications of 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide is in the field of cancer research. 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide has been found to have potent anticancer activity against a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer cells. 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide has been found to have neuroprotective effects by inhibiting oxidative stress and reducing inflammation in the brain.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide is not fully understood. However, it has been proposed that 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide exerts its biological effects by binding to specific receptors or enzymes in the body. 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide has been found to bind to the estrogen receptor and inhibit the activity of the PI3K/Akt/mTOR signaling pathway. 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide also inhibits the activity of the enzyme HDAC6, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide has been found to have various biochemical and physiological effects. 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt/mTOR signaling pathway. 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide also has neuroprotective effects by inhibiting oxidative stress and reducing inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide in lab experiments is its potent anticancer activity against a wide range of cancer cell lines. 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, one of the limitations of using 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide in lab experiments is its potential toxicity. 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide has been found to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide. One of the most promising directions is the development of 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide derivatives with improved efficacy and reduced toxicity. Another direction is the investigation of the molecular targets of 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide and the development of specific inhibitors for these targets. Additionally, the potential use of 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide in combination with other anticancer drugs or neuroprotective agents should be explored. Finally, the development of 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide-based drug delivery systems for targeted cancer therapy should be investigated.
Conclusion
In conclusion, 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide is a promising compound that has been extensively studied for its potential use in scientific research. 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide has potent anticancer activity and neuroprotective effects and has been found to inhibit the activity of specific receptors and enzymes in the body. While there are limitations to the use of 2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide in lab experiments, its potential applications in cancer research and neurodegenerative disease treatment make it an important compound for future research.

properties

IUPAC Name

2-(3-bromophenoxy)-N-[(E)-(2,4-dimethylphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c1-12-6-7-14(13(2)8-12)10-19-20-17(21)11-22-16-5-3-4-15(18)9-16/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPCFAGZRKPODT-VXLYETTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=NNC(=O)COC2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-bromophenoxy)-N-[(E)-(2,4-dimethylphenyl)methylideneamino]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide
Reactant of Route 2
2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide
Reactant of Route 3
2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide
Reactant of Route 6
2-(3-bromophenoxy)-N'-(2,4-dimethylbenzylidene)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.